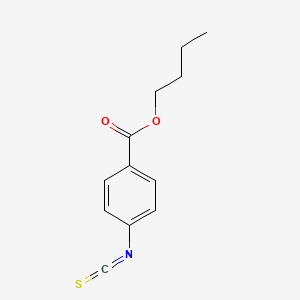

Butyl 4-isothiocyanatobenzoate

Description

Overview of Isothiocyanate Compounds in Chemical Research

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S. rjpharmacognosy.ir These compounds are noted for their high reactivity, which makes them valuable synthons in organic chemistry. cbijournal.com Naturally, many isothiocyanates are found in cruciferous vegetables like broccoli, cabbage, and watercress, where they are formed from the enzymatic hydrolysis of glucosinolates when the plant is damaged. foodandnutritionjournal.orgnih.gov

In chemical research, the electrophilic nature of the isothiocyanate group is key to its utility. foodandnutritionjournal.org It readily reacts with nucleophiles such as amines and alcohols, a property exploited in the synthesis of various nitrogen and sulfur-containing compounds, including thioureas and heterocyclic structures. ontosight.ai This reactivity also allows for the covalent modification of proteins, which is utilized in laboratory settings for tagging proteins with other molecules. foodandnutritionjournal.org Beyond their role as synthetic intermediates, isothiocyanates have been extensively studied for their biological activities, including anti-inflammatory and antimicrobial properties. rjpharmacognosy.irfoodandnutritionjournal.orgontosight.ai Aromatic isothiocyanates, in particular, are often more potent antimicrobial agents than their aliphatic counterparts. foodandnutritionjournal.org The diverse reactivity and biological relevance of isothiocyanates have established them as a significant area of focus in medicinal chemistry and materials science. foodandnutritionjournal.org

Significance of Benzoate (B1203000) Esters in Organic and Medicinal Chemistry

Benzoate esters are derivatives of benzoic acid, a simple aromatic carboxylic acid. chemicalbook.comnewworldencyclopedia.org They are formed by the acid-catalyzed reaction of benzoic acid with an alcohol, replacing the acidic proton of the carboxyl group with an alkyl or aryl group. wikipedia.orgontosight.ai This class of compounds is pivotal in both organic and medicinal chemistry. chemicalbook.com

In industrial and laboratory synthesis, benzoic acid and its esters serve as important precursors for a wide range of organic substances, including the synthesis of fine chemicals and plasticizers. chemicalbook.comwikipedia.org The ester functional group can be introduced into molecules to create prodrugs, which may have improved bioavailability compared to the parent drug containing a free carboxylic acid. nih.gov The presence of an ester can also influence a compound's metabolic stability. nih.gov In the pharmaceutical industry, simple benzoate esters like ethyl benzoate are used to mask unpleasant tastes in oral medications, thereby improving patient compliance. chemicalbook.com The aromatic ring of the benzoate group and the ester functionality itself are common pharmacophoric features, meaning they are structural elements recognized by biological targets, making them prevalent in the design of new bioactive molecules. ontosight.ai

Positioning of Butyl 4-isothiocyanatobenzoate (B1238551) as a Key Research Building Block and Intermediate

Butyl 4-isothiocyanatobenzoate is a bifunctional molecule that combines the distinct chemical properties of both an aryl isothiocyanate and a benzoate ester. This duality positions it as a valuable building block in synthetic chemistry. The isothiocyanate group at the para position of the benzene (B151609) ring provides a reactive site for nucleophilic attack, enabling the molecule to be incorporated into larger structures such as thioureas or other heterocyclic systems. Simultaneously, the butyl ester functionality offers another point for chemical modification, such as hydrolysis back to the carboxylic acid under certain conditions.

Much of the available research data pertains to the closely related analogue, tert-Butyl 4-isothiocyanatobenzoate. The tert-butyl group, being sterically bulky, can influence the molecule's lipophilicity and reactivity, and may offer greater resistance to hydrolysis compared to a straight-chain butyl ester. This compound is utilized as a reactive intermediate in drug design and development, where the isothiocyanate group can form covalent bonds with biological nucleophiles, a strategy used for targeting specific enzymes or receptors. The synthesis of such compounds can be achieved via the esterification of 4-isothiocyanatobenzoic acid. The general structure allows for the synthesis of diverse derivatives, for example, by varying the alcohol used for esterification, as seen in the preparation of 4-Hydroxythis compound as a synthetic intermediate. nih.gov

Table 1: Chemical Properties of tert-Butyl 4-isothiocyanatobenzoate

| Property | Value |

|---|---|

| CAS Number | 486415-37-6 chemical-suppliers.euscbt.com |

| Molecular Formula | C₁₂H₁₃NO₂S chemical-suppliers.euscbt.com |

| Molecular Weight | 235.30 g/mol scbt.com |

| Synonyms | Benzoic acid, 4-isothiocyanato-, 1,1-dimethylethyl ester; 4-(tert-Butoxycarbonyl)phenyl isothiocyanate; 1,1-Dimethylethyl 4-isothiocyanatobenzoate; 4-Isothiocyanatobenzoic acid tert-butyl ester cymitquimica.com |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S chemical-suppliers.eu |

Historical Context of Research on Analogous Aryl Isothiocyanates and Benzoate Derivatives

The scientific foundations for a compound like this compound are built upon centuries of chemical discovery. Research into its benzoate ester portion can be traced back to the 16th century with the discovery of benzoic acid, which was initially isolated via the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgbritannica.com The structure of benzoic acid was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.org The first industrial synthesis of benzoic acid from toluene (B28343) was developed later, and its antifungal properties were discovered by Salkowski in 1875, leading to its use as a preservative. newworldencyclopedia.orgwikipedia.org

The study of isothiocyanates has also been a focus of chemical research for nearly a century. thieme-connect.com Early and common synthetic methods often involved the use of thiophosgene (B130339) to convert primary amines into isothiocyanates. thieme-connect.com A more prevalent method that emerged involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts, which are typically generated from an amine, a base, and carbon disulfide. thieme-connect.com The development of various synthetic routes to produce aryl isothiocyanates has made this class of compounds readily accessible for a wide range of applications, including their use as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. cbijournal.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-3-8-15-12(14)10-4-6-11(7-5-10)13-9-16/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWAGJXYHKPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of Butyl 4 Isothiocyanatobenzoate

Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is an electrophilic hub, primarily due to the carbon atom being susceptible to attack by nucleophiles. This inherent reactivity allows for a diverse range of chemical transformations, from simple additions to complex cyclizations.

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., benzothiazines, thiazolidines, oxazines)

The isothiocyanate functionality serves as a versatile building block for the synthesis of various heterocyclic compounds. These reactions often involve an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization. The nature of the resulting heterocycle is dependent on the nucleophile used, which typically contains a second functional group capable of participating in the ring-closure step.

Benzothiazines: The synthesis of 1,4-benzothiazines can be achieved through the reaction of 2-aminothiophenols with various substrates. While direct reaction with isothiocyanates is a plausible route, more commonly, 2-aminothiophenol is reacted with α-halo ketones or other bifunctional electrophiles. nih.govleah4sci.com The reaction of an isothiocyanate with a molecule containing an appropriately positioned nucleophile and leaving group can lead to the formation of a benzothiazine ring system.

Thiazolidines: Thiazolidine rings can be synthesized through the reaction of isothiocyanates with compounds containing both an amine and a thiol group, such as cysteamine. physicsworld.com The reaction proceeds via the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. Another route involves the reaction of aziridines with isothiocyanates. Furthermore, multi-component reactions involving an isothiocyanate, an amine, an alkyne, and an aldehyde can yield substituted thiazolidines. nih.gov

Oxazines: The synthesis of 1,3-oxazine derivatives can be accomplished by reacting acyl isothiocyanates with active methylene (B1212753) compounds like ethyl cyanoacetate or malononitrile. nih.gov This reaction involves a nucleophilic attack from the active methylene compound onto the isothiocyanate carbon, followed by cyclization involving the acyl group. While Butyl 4-isothiocyanatobenzoate (B1238551) is not an acyl isothiocyanate, similar cyclization strategies with appropriate bifunctional nucleophiles can be envisioned.

The following table provides a general overview of cyclization reactions involving isothiocyanates.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| Isothiocyanate | 2-Aminothiophenol derivative | Benzothiazine derivative |

| Isothiocyanate | Cysteamine | Thiazolidine derivative |

| Acyl Isothiocyanate | Active Methylene Compound | 1,3-Oxazine derivative |

This table presents generalized reactions for the formation of various heterocyclic compounds from isothiocyanates.

Ester Hydrolysis and Transesterification Reactions

The butyl ester group of Butyl 4-isothiocyanatobenzoate is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding 4-isothiocyanatobenzoic acid and butan-1-ol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and to drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and butan-1-ol. This reaction is irreversible and is commonly referred to as saponification. libretexts.org

Transesterification: Transesterification is the process of exchanging the butyl group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of Methyl 4-isothiocyanatobenzoate and butan-1-ol. The efficiency of transesterification can be influenced by the steric hindrance of the alcohol and the ester. thieme-connect.com

Transformations of the Butyl Ester Group

Beyond hydrolysis and transesterification, the butyl ester group can undergo other transformations, although these are generally less common for simple esters unless specific reagents are employed. The primary role of the ester group in many synthetic contexts is as a protecting group for the carboxylic acid. thieme-connect.com

One notable transformation is the conversion of the ester to other functional groups. For example, reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (4-isothiocyanatophenyl)methanol. It is important to consider the potential for the reducing agent to also react with the isothiocyanate group.

Additionally, the ester can react with organometallic reagents, such as Grignard reagents. The reaction of this compound with an excess of a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after two successive additions of the Grignard reagent to the carbonyl carbon. Again, the reactivity of the isothiocyanate group towards the Grignard reagent would need to be considered for selective transformations.

Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of the reactions of this compound is crucial for predicting its reactivity and controlling reaction outcomes.

Chain Tug-of-War Mechanisms

The concept of a "chain tug-of-war" mechanism in chemistry typically refers to reactions that are induced by mechanical force, a field known as mechanochemistry. physicsworld.com In such a scenario, a molecule is embedded within a polymer chain, and by applying an external force, such as ultrasound, the polymer chains are pulled. This creates a tensile force on the embedded molecule, which can lead to the distortion and eventual cleavage of specific chemical bonds. physicsworld.com

While this mechanism has been demonstrated for the reversible cleavage of stable heterocyclic rings like 1,2,3-triazole, its application to isothiocyanates has not been extensively reported. physicsworld.com In principle, if this compound were incorporated into a polymer chain through its benzene (B151609) ring and butyl group, a mechanical pulling force could potentially be focused on the isothiocyanate moiety. This could lead to the distortion or cleavage of the C-N or C=S bonds, potentially opening up novel, non-thermal reaction pathways. However, this remains a theoretical application of the "chain tug-of-war" concept to this specific compound class.

In a broader sense, the term "tug-of-war" can also be used metaphorically to describe the electronic effects within a molecule that influence its reactivity. For this compound, there is an electronic "tug-of-war" between the electron-withdrawing isothiocyanate group and the ester group through the aromatic ring. This interplay of electronic effects will influence the reactivity of both functional groups.

Addition/Cyclization Pathways

The isothiocyanate group (-N=C=S) is a powerful electrophilic handle, readily undergoing addition reactions with a variety of nucleophiles. In the case of this compound, this initial addition is often followed by an intramolecular cyclization, leading to the formation of diverse heterocyclic structures. These pathways are crucial in the synthesis of compounds with potential biological and material science applications.

One prominent example of such a pathway is the reaction with dinucleophilic reagents. For instance, the reaction of aryl isothiocyanates with compounds containing both an amino and a hydroxyl or thiol group can lead to the formation of five or six-membered heterocyclic rings. The initial attack of the more nucleophilic amine onto the central carbon of the isothiocyanate group forms a thiourea intermediate. Subsequent intramolecular cyclization, involving the hydroxyl or thiol group, results in the formation of oxazolidine or thiazolidine derivatives, respectively.

A significant application of this reactivity is in the synthesis of quinazolinone derivatives. The reaction of an aryl isothiocyanate, such as this compound, with anthranilic acid (2-aminobenzoic acid) derivatives serves as a key step in building the quinazolinone scaffold. The initial nucleophilic attack by the amino group of anthranilic acid on the isothiocyanate carbon forms an N,N'-disubstituted thiourea. Subsequent intramolecular cyclization, driven by the carboxylic acid moiety, leads to the formation of a quinazolin-4-one ring system. This method is a widely used strategy for synthesizing a variety of substituted quinazolinones. nih.govijarsct.co.ingeneris-publishing.com

The reaction conditions, including temperature and the presence of catalysts, can significantly influence the efficiency of these addition/cyclization reactions. For example, the synthesis of quinazolin-4(3H)-ones from anthranilic acid can be achieved by heating with an appropriate isothiocyanate. generis-publishing.com

Chemoselective Reactions Influenced by Solvents

The solvent in which a reaction is conducted can play a pivotal role in directing its outcome, a phenomenon known as chemoselectivity. In the reactions of this compound with nucleophiles possessing multiple reactive sites, the choice of solvent can determine which functional group reacts preferentially.

For instance, in reactions with amino alcohols, the polarity and proticity of the solvent can influence whether the amino or the hydroxyl group attacks the isothiocyanate. In aprotic solvents, the more nucleophilic amine group is generally favored to react. However, in protic solvents, hydrogen bonding interactions with the solvent can modulate the reactivity of both the nucleophile and the isothiocyanate, potentially leading to different product distributions.

While specific studies on this compound are limited, research on analogous aryl isothiocyanates demonstrates the profound impact of the solvent. For example, the regioselectivity of reactions between aryl isothiocyanates and unsymmetrical nucleophiles can be tuned by altering the solvent system. researchgate.net This control is crucial for the selective synthesis of desired isomers and for avoiding the formation of unwanted byproducts.

The following table summarizes the general influence of solvent properties on the chemoselectivity of isothiocyanate reactions:

| Solvent Property | General Effect on Chemoselectivity |

| Polar Aprotic | Favors reactions with stronger, more localized nucleophiles (e.g., primary amines). |

| Polar Protic | Can solvate and deactivate strong nucleophiles through hydrogen bonding, potentially allowing weaker nucleophiles to compete. Can also facilitate proton transfer steps in the reaction mechanism. |

| Nonpolar | Generally slows down reactions involving charged intermediates or transition states. Can favor intramolecular over intermolecular reactions in some cases. |

Theoretical Mechanistic Investigations (referencing analogous studies)

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. While specific theoretical studies on this compound may be scarce, a wealth of computational research on analogous aryl isothiocyanate reactions offers valuable insights into its reactivity.

Density Functional Theory (DFT) calculations are frequently employed to model the addition of nucleophiles to the isothiocyanate group. These studies can predict the activation energies for competing pathways, thereby explaining observed regioselectivity and chemoselectivity. For example, theoretical investigations into the reaction of aryl isothiocyanates with ambident nucleophiles can rationalize why one nucleophilic center is preferred over another under specific conditions. rsc.org

Furthermore, computational studies can shed light on the mechanism of subsequent cyclization steps. By mapping the potential energy surface, researchers can identify the most favorable pathway for ring closure, including the stereochemical outcome of the reaction. These theoretical models can also predict the influence of substituents on the aryl ring, such as the butyl ester group in this compound, on the reaction rate and mechanism. For instance, computational analyses of intramolecular cyclizations of ortho-substituted aryl isothiocyanates have provided detailed mechanistic understanding of these transformations. rsc.orgnih.govresearchgate.net

Key parameters often investigated in these theoretical studies include:

Frontier Molecular Orbital (FMO) analysis: To understand the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the isothiocyanate.

Transition state geometries: To visualize the arrangement of atoms at the peak of the reaction energy barrier.

Activation energies: To quantify the energy required for a reaction to proceed, allowing for the comparison of different pathways.

Reaction thermodynamics: To determine the relative stability of reactants, intermediates, and products.

These theoretical insights are invaluable for designing new synthetic routes and for optimizing existing reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.

Spectroscopic Characterization and Analytical Chemistry Techniques for Butyl 4 Isothiocyanatobenzoate

Advanced Spectroscopic Characterization Methods

No experimental ¹H or ¹³C NMR data for Butyl 4-isothiocyanatobenzoate (B1238551) was found.

No experimental IR spectral data for Butyl 4-isothiocyanatobenzoate was found.

No mass spectrometry data for this compound was found.

No UV-Vis absorption data for this compound was found.

No Raman spectral data for this compound was found.

Chromatographic Analytical Methods

No information on chromatographic methods specifically for the analysis of this compound was found.

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., UPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with mass spectrometry (LC-MS/MS), it provides a powerful tool for both quantification and structural confirmation.

Detailed Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar aromatic isothiocyanates, such as phenethyl isothiocyanate (PEITC), can provide a foundational approach. A typical reversed-phase HPLC method would likely utilize a C18 column. The mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a modifier like formic acid to improve peak shape and ionization efficiency in LC-MS applications.

For instance, a validated LC-MS/MS method for PEITC in human plasma employed a C18 column (50 × 2.1 mm, 5 µm) with an isocratic mobile phase of 85% methanol at a flow rate of 0.3 mL/min nih.gov. Atmospheric pressure chemical ionization (APCI) was found to be more suitable than electrospray ionization (ESI) for this particular isothiocyanate nih.gov. Given the structural similarities, a similar approach could be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC-MS/MS method would be particularly advantageous for resolving this compound from closely related impurities or metabolites. The development of such a method would involve the optimization of parameters such as gradient elution, column temperature, and mass spectrometer settings (e.g., cone voltage and collision energy) to achieve the desired sensitivity and selectivity.

The table below outlines a hypothetical set of starting parameters for the HPLC and UPLC-MS/MS analysis of this compound, based on methods for related compounds.

| Parameter | HPLC (UV Detection) | UPLC-MS/MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or equivalent (e.g., 50-100 mm x 2.1 mm, <2 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Column Temperature | Ambient or elevated (e.g., 40 °C) | 40 - 60 °C |

| Detection | UV (e.g., 254 nm) | MS/MS (MRM mode) |

| Ionization Source | N/A | ESI or APCI |

| MRM Transitions | N/A | Precursor ion > Product ion (To be determined) |

Gas Chromatography (GC) and Variants (e.g., GC/FID, GC × GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While some isothiocyanates can be analyzed directly by GC, thermal degradation can be a concern for others. The volatility of this compound would need to be assessed to determine the suitability of GC-based methods.

Detailed Research Findings: GC methods have been successfully developed for other isothiocyanates, such as benzyl (B1604629) isothiocyanate nih.gov. A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a common detector for general organic compounds, while a mass spectrometer (GC-MS) provides definitive identification.

For example, a GC method for benzyl isothiocyanate utilized an Rtx column (30.0 m × 0.25 mm ID, 25 µm thickness) with helium as the carrier gas at a flow rate of 0.74 mL/min. The oven temperature was programmed to start at 80 °C (held for 5 min), then ramped to 200 °C at 10 °C/min, and finally to 220 °C at 1 °C/min nih.gov. Such a temperature program could serve as a starting point for the analysis of this compound.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly higher peak capacity and resolution compared to conventional GC, making it a powerful tool for the analysis of complex samples. However, its application to the analysis of isothiocyanates is less commonly reported.

The following table presents a potential set of GC parameters for the analysis of this compound.

| Parameter | GC-FID / GC-MS |

| Column | Non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (or optimized to prevent degradation) |

| Oven Program | Temperature gradient (e.g., 80 °C to 250 °C) |

| Detector | FID or Mass Spectrometer |

| Detector Temperature | 280 °C |

Derivatization Strategies in Analytical Characterization

The isothiocyanate moiety (-N=C=S) is a reactive functional group that can be targeted for chemical derivatization to improve the analytical characteristics of the parent molecule.

Utilization of the Isothiocyanate Moiety for Analytical Tagging or Modification

The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, such as thiols and amines. This reactivity can be exploited to attach a tag to this compound that enhances its detectability.

Detailed Research Findings: A common derivatization strategy for isothiocyanates involves their reaction with aminic compounds to form thiourea (B124793) derivatives nih.gov. This approach is advantageous as the resulting thiourea often exhibits a strong UV chromophore, facilitating detection by HPLC-UV nih.gov. For example, reaction with ammonia can convert isothiocyanates into their corresponding thioureas, which are suitable for liquid chromatography analysis nih.gov.

Another well-established derivatizing agent for isothiocyanates is phenyl isothiocyanate (PITC), which is widely used for the analysis of amino acids nih.govwikipedia.org. While PITC is itself an isothiocyanate, the principle of reacting the isothiocyanate group with a suitable nucleophile to form a stable, easily detectable derivative is broadly applicable.

The reaction with thiol-containing molecules is also a prevalent strategy. For instance, N-acetyl-L-cysteine (NAC) has been used to derivatize various isothiocyanates, forming dithiocarbamates that can be readily analyzed by HPLC-DAD-MS nih.gov. The reaction is typically carried out under mild conditions, for example, by incubating the isothiocyanate with NAC and sodium bicarbonate for 1 hour at 50 °C nih.gov.

The table below summarizes common derivatization reactions for the isothiocyanate group.

| Derivatizing Agent | Resulting Derivative | Analytical Advantage |

| Ammonia | Thiourea | Introduction of a UV chromophore |

| Primary/Secondary Amines | Substituted Thiourea | Tailorable properties based on the amine used |

| Thiols (e.g., N-acetyl-L-cysteine) | Dithiocarbamate (B8719985) | Improved stability and suitability for LC-MS |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione | Formation of a colored derivative for spectrophotometric or HPLC-UV analysis mdpi.com |

Approaches for Enhancing Detection Sensitivity and Chromatographic Behavior

Derivatization not only aids in detection but can also significantly improve the chromatographic behavior of an analyte. For this compound, derivatization could be employed to increase its retention on a reversed-phase column or to improve its peak shape.

Detailed Research Findings: By converting the relatively reactive isothiocyanate group into a more stable thiourea or dithiocarbamate, issues with on-column degradation or interaction with active sites on the stationary phase can be minimized. This leads to more robust and reproducible chromatographic methods.

For LC-MS/MS analysis, derivatization can be used to introduce a readily ionizable group, thereby enhancing the signal intensity. For instance, derivatizing agents containing a tertiary amine or a quaternary ammonium group can significantly improve ionization efficiency in positive-ion ESI-MS.

Furthermore, issues with the solubility of some isothiocyanates in the aqueous-organic mobile phases used in reversed-phase HPLC can lead to poor peak shape and even precipitation on the column. Heating the column to temperatures around 60°C has been shown to reduce such losses and improve the quantitative accuracy for some isothiocyanates researchgate.net. While not a derivatization technique, this approach modifies the chromatographic conditions to improve the behavior of the underivatized analyte.

The choice of derivatization strategy will depend on the analytical instrumentation available and the specific requirements of the analysis, such as the desired limit of detection and the complexity of the sample matrix.

Structure Activity Relationship Sar Studies of Butyl 4 Isothiocyanatobenzoate Derivatives

Impact of Butyl Ester and Analogous Alkyl Ester Variations on Biological Activity

The length and structure of the alkyl chain in arylalkyl isothiocyanates have a significant impact on their biological potency. Studies on arylalkyl isothiocyanates, which are structurally related to alkyl 4-isothiocyanatobenzoate (B1238551), demonstrate a clear correlation between the length of the alkyl linker and the compound's inhibitory activity against carcinogen-induced lung tumorigenesis.

Research investigating the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) oxidation, a key process in lung cancer development, revealed that longer alkyl chains enhance inhibitory effects. nih.gov A comparison of four arylalkyl isothiocyanates showed that 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were more potent inhibitors than benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC). nih.gov Specifically, PHITC was identified as a highly potent competitive inhibitor of NNK oxidation in mouse lung microsomes, with apparent K(i) values of 11-16 nM. nih.gov

The general trend observed was that inhibitory potency increased with the length of the alkyl chain separating the aromatic ring and the isothiocyanate group. nih.gov This suggests that the butyl group in Butyl 4-isothiocyanatobenzoate plays a critical role in the compound's activity, and modifications to this chain could either enhance or diminish its biological effects.

Table 1: In Vitro Inhibition of NNK Oxidation by Arylalkyl Isothiocyanates This table illustrates the relationship between alkyl chain length and the concentration required to inhibit 50% of NNK oxidation (IC50) in rat and mouse lung microsomes.

| Compound | Alkyl Chain | Rat Lung Microsomes IC50 (nM) | Mouse Lung Microsomes IC50 (nM) |

| Benzyl isothiocyanate (BITC) | -CH₂- | 1400 | 500 |

| Phenethyl isothiocyanate (PEITC) | -(CH₂)₂- | 300 | 120 |

| 4-Phenylbutyl isothiocyanate (PBITC) | -(CH₂)₄- | 180 | 15 |

| 6-Phenylhexyl isothiocyanate (PHITC) | -(CH₂)₆- | 160 | 15 |

Role of the Isothiocyanate Group in Modulating Activity

The isothiocyanate (-N=C=S) group is the pharmacophore responsible for the broad spectrum of biological activities exhibited by this class of compounds, including anticancer and anti-inflammatory properties. nih.govresearchgate.net This functional group is a potent electrophile, meaning it readily reacts with nucleophiles within the cell. mostwiedzy.pl

The primary mechanism of action involves the reaction of the electrophilic carbon atom of the isothiocyanate group with the sulfhydryl (-SH) groups of cysteine residues in proteins and in the antioxidant molecule glutathione. mostwiedzy.pl This covalent modification of proteins can alter their function and disrupt cellular signaling pathways. nih.gov Isothiocyanates can also react with other nucleophilic groups, such as amino (-NH2) groups, though the reactivity with thiols is generally preferred. mostwiedzy.pl

This reactivity is central to the anticancer effects of isothiocyanates. For instance, naturally occurring isothiocyanates like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit deubiquitinating enzymes (DUBs), such as USP9x, at physiologically relevant concentrations. nih.gov The inhibition of these enzymes can lead to the degradation of anti-apoptotic proteins like Mcl-1 and oncogenic proteins like Bcr-Abl, ultimately promoting cancer cell death. nih.gov The ability of the isothiocyanate group to modulate the function of key cellular proteins through covalent binding is therefore fundamental to its therapeutic potential. nih.gov

Influence of Aromatic Ring Substitutions (e.g., methyl 3-fluoro-4-isothiocyanatobenzoate)

Modifying the aromatic ring of isothiocyanate-containing compounds by adding substituent groups can significantly alter their chemical properties and biological activity. The type of substituent (electron-donating or electron-withdrawing) and its position on the ring (ortho, meta, or para) can influence the molecule's reactivity, binding affinity, and selectivity. nih.gov

For example, the introduction of electron-withdrawing groups onto a phenyl ring can enhance the electrophilicity of a nearby reactive center, thereby strengthening its interaction with biological targets. nih.gov In a study on iodobenzene, adding electron-withdrawing substituents like fluorine or a nitro group to the phenyl ring strengthened the halogen bond formed with ammonia. nih.gov While this study does not directly involve isothiocyanates, the principle of electronic modulation by ring substituents is broadly applicable in medicinal chemistry.

In the context of isothiocyanates, SAR studies on newly synthesized derivatives have shown that substitutions on the phenyl ring can tune their inhibitory activity. For instance, a non-substituted derivative was found to be the most potent and selective inhibitor of the COX-2 enzyme among a series of related compounds. nih.gov This indicates that even the absence of a substituent can be optimal for a specific target, and adding groups may introduce steric hindrance or unfavorable electronic effects. The subtle changes introduced by substituents like the fluorine atom in methyl 3-fluoro-4-isothiocyanatobenzoate can therefore be a critical strategy for optimizing the potency and selectivity of these compounds.

Linker Group Effects in Conjugated Systems (e.g., Brefeldin A-Isothiocyanate derivatives)

In this research, 4-carboxyphenyl isothiocyanate was connected to the BFA molecule through different linkers. The results showed that derivatives linked by succinic anhydride (B1165640) generally exhibited higher cytotoxic activity than those linked by maleic anhydride. nih.gov Furthermore, within a series of derivatives using the same type of linker, variations in the linker's side chain also had a profound effect. For both the succinic anhydride and maleic anhydride series, the derivative containing a diethylene glycol linker (9d and 9j, respectively) showed the best cytotoxic activity. nih.gov Conversely, the derivative with a hydroquinone (B1673460) linker (9f) was the weakest. nih.gov These findings underscore the importance of the linker, which is not merely a spacer but an active modulator of the conjugate's biological profile, likely by affecting its solubility, stability, and interaction with the target.

Table 2: Influence of Linker Type on Cytotoxic Activity of BFA-ITC Derivatives This table shows a comparison of cytotoxic activities for BFA-ITC derivatives with different linkers, highlighting the superior performance of the diethylene glycol linker.

| Derivative | Linker Type | Linker Side Chain (R₁) | Key Finding |

| 9a-e | Succinic Anhydride | Various | Generally higher activity than maleic anhydride derivatives. nih.gov |

| 9d | Succinic Anhydride | Diethylene Glycol | Best cytotoxic activity in its series. nih.gov |

| 9f | Not specified | Hydroquinone | Weakest cytotoxic activity. nih.gov |

| 9g-k | Maleic Anhydride | Various | Generally lower activity than succinic anhydride derivatives. nih.gov |

| 9j | Maleic Anhydride | Diethylene Glycol | Best cytotoxic activity in its series. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its activity. nih.govjapsonline.com

The process involves several key steps:

Data Set Compilation : A series of compounds with known biological activities (e.g., IC50 values) is collected. japsonline.com

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can represent various properties, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.govmdpi.com

QSAR studies are powerful tools for understanding the SAR of a class of compounds. For example, a QSAR model could reveal that the anticancer activity of a series of 4-isothiocyanatobenzoate derivatives is directly proportional to a specific electronic descriptor and inversely proportional to a steric descriptor. This information provides valuable insights into the mechanism of action and can guide the rational design of new, more potent analogs without the need for synthesizing and testing every possible molecule, thereby saving significant time and resources. nih.gov

Applications of Butyl 4 Isothiocyanatobenzoate in Chemical Biology Research

Use as a Chemical Probe or Labeling Agent

Isothiocyanates (ITCs) are a class of chemical compounds characterized by the -N=C=S functional group. This group's reactivity, particularly its susceptibility to nucleophilic attack by the amine and thiol groups found in proteins, makes ITCs valuable tools in chemical biology. While specific studies detailing the use of Butyl 4-isothiocyanatobenzoate (B1238551) as a chemical probe or labeling agent are not extensively documented, the broader class of isothiocyanates is widely employed for these purposes.

The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) or the sulfhydryl group of cysteine, to form stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This covalent modification allows for the introduction of a tag or label onto a protein of interest.

Table 1: General Principles of Isothiocyanate-Based Protein Labeling

| Feature | Description |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Target Residues | Primary amines (e.g., lysine), thiols (e.g., cysteine) |

| Bond Formed | Thiourea or dithiocarbamate |

| Reaction Conditions | Typically mild, aqueous conditions |

| Applications | Attaching fluorescent dyes, biotin (B1667282), or other reporter molecules to proteins. |

For instance, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for labeling proteins with a fluorescent tag, enabling their detection and visualization in various biological assays. The general reactivity of the isothiocyanate functional group in Butyl 4-isothiocyanatobenzoate suggests its potential for similar applications as a chemical probe, where the butyl benzoate (B1203000) moiety could serve as a handle for further modifications or as a structural element to influence binding to a target protein.

Building Block for Biologically Active Molecule Synthesis

The isothiocyanate group is a versatile functional group in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and other biologically active molecules. Isothiocyanates can undergo cyclization reactions with various reagents to form a wide range of heterocyclic systems, many of which are scaffolds for pharmacologically active compounds.

While specific examples of biologically active molecules synthesized directly from this compound are not prominently reported in the literature, the general synthetic utility of isothiocyanates is well-established. They can be used to synthesize derivatives of:

Thiazoles

Thiadiazoles

Benzothiazoles

Other sulfur and nitrogen-containing heterocycles

These heterocyclic cores are present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the butyl benzoate group in this compound offers a point of structural diversity that can be exploited in the design and synthesis of novel bioactive molecules.

Conjugation Strategies for Targeted Molecular Research (e.g., with natural products like Brefeldin A)

A key application of isothiocyanates in chemical biology is their use as linkers to conjugate different molecules, thereby creating hybrid molecules with novel properties. A notable example is the conjugation of isothiocyanates with the natural product Brefeldin A.

Brefeldin A is a macrolide antibiotic with potent anticancer activity. However, its clinical development has been hampered by poor pharmacokinetic properties and significant toxicity. To address these limitations, researchers have designed and synthesized derivatives of Brefeldin A, including conjugates with isothiocyanates.

In a recent study, a series of Brefeldin A-isothiocyanate derivatives were synthesized to enhance selectivity and reduce toxicity. nih.gov While this study did not use this compound directly, it employed a closely related strategy that highlights the potential of this class of compounds. The synthesis involved the preparation of isothiocyanate-containing linkers, such as 4-Hydroxythis compound , which were then conjugated to the hydroxyl groups of Brefeldin A. nih.gov

The synthesis of these conjugates generally involves the following steps:

Synthesis of the isothiocyanate linker: This can be achieved by reacting a corresponding amine with a thiocarbonylating agent. For example, 4-aminobenzoic acid can be converted to 4-carboxyphenyl isothiocyanate. nih.gov

Esterification to create the linker arm: The carboxylic acid of the isothiocyanate-containing molecule is then reacted with a diol, such as 1,4-butanediol, to create a linker with a terminal hydroxyl group. nih.gov

Conjugation to the target molecule: The hydroxyl group of the isothiocyanate linker is then coupled to a suitable functional group on the target molecule, such as a carboxylic acid on a modified Brefeldin A. nih.gov

Table 2: Example of a Brefeldin A-Isothiocyanate Derivative Synthesis

| Step | Reactants | Product |

| 1 | 4-aminobenzoic acid, 1,1'-thiocarbonyldiimidazole (B131065) | 4-carboxyphenyl isothiocyanate |

| 2 | 4-carboxyphenyl isothiocyanate, 1,4-butanediol | 4-Hydroxythis compound |

| 3 | 4-Hydroxythis compound, Brefeldin A (modified) | Brefeldin A-isothiocyanate conjugate |

This strategy of using an isothiocyanate-containing linker allows for the covalent attachment of Brefeldin A to other molecules, potentially targeting it to specific cells or tissues and improving its therapeutic index. The butyl chain in a linker like this compound could provide spacing and flexibility to the conjugate, which can be crucial for its biological activity.

Development of Isothiocyanate-Based Research Tools

The reactivity and versatility of the isothiocyanate group have led to the development of a wide array of research tools in chemical biology. These tools are designed to probe biological systems, identify protein targets, and elucidate cellular pathways.

Isothiocyanate-based research tools can be broadly categorized as:

Affinity-based probes: These probes consist of an isothiocyanate reactive group, a recognition element that binds to a specific target, and a reporter tag (e.g., biotin or a fluorescent dye). They are used to identify and isolate the binding partners of a molecule of interest.

Activity-based probes: These probes are designed to covalently modify the active site of a specific class of enzymes, allowing for their detection and quantification.

Crosslinking agents: Bifunctional isothiocyanates can be used to crosslink interacting proteins, providing information about protein-protein interactions.

The development of novel isothiocyanate-based research tools is an active area of research. The structural features of this compound, with its reactive isothiocyanate group and a modifiable benzoate moiety, make it a potential candidate for the development of new chemical probes and research tools for a variety of applications in chemical biology.

Q & A

Basic: What are the standard synthetic protocols for preparing butyl 4-isothiocyanatobenzoate, and how are intermediates validated?

This compound is synthesized via sequential reactions starting from ethyl 4-aminobenzoate. A validated method involves:

- Step 1 : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form 4-[(dimethylcarbamothioyl)amino]benzoate.

- Step 2 : Deamination of the intermediate to yield ethyl 4-isothiocyanatobenzoate.

- Step 3 : Transesterification with butanol to obtain the butyl ester derivative.

Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress, while purity is confirmed via -NMR, -NMR, and IR spectroscopy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water immediately .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance transesterification efficiency.

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents for intermediate stability.

- Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation.

- Kinetic Analysis : Use HPLC to quantify intermediates and adjust stoichiometric ratios dynamically .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions may arise due to solvent effects or impurities. Mitigation steps:

- Reference Standards : Compare data with NIST Chemistry WebBook entries for analogous compounds.

- Decoupling Experiments : Perform - HSQC/HMBC NMR to assign ambiguous peaks.

- Repeat Analysis : Re-run spectra under standardized conditions (e.g., DMSO-d at 25°C).

- Cross-Validation : Use IR to confirm functional groups (e.g., isothiocyanate C=N stretch at ~2050 cm) .

Basic: What analytical techniques are essential for characterizing the purity of this compound?

- Chromatography : TLC (silica gel, hexane:ethyl acetate 7:3) to confirm reaction completion.

- Spectroscopy :

- -NMR for structural confirmation (e.g., butyl ester protons at δ 0.9–1.6 ppm).

- IR for functional group verification (isothiocyanate peak ~2050 cm).

- Elemental Analysis : Validate empirical formula consistency .

Advanced: How can researchers design stability studies for this compound under varying storage conditions?

- Variables : Test degradation rates at 4°C, 25°C, and 40°C with/without light exposure.

- Analytical Metrics : Monitor purity via HPLC (C18 column, acetonitrile:water gradient) and track byproduct formation.

- Humidity Control : Use desiccators to assess hydrolytic stability.

- Long-Term Analysis : Sample at 0, 3, 6, and 12 months to model shelf-life .

Basic: How should a research question investigating the reactivity of this compound be structured?

A robust question integrates:

- Independent Variable : Reaction temperature or solvent polarity.

- Dependent Variable : Yield or reaction kinetics.

- Specificity : "How does solvent polarity (ε) affect the nucleophilic addition rate of this compound with benzylamine?"

- Context : Cite precedents in isothiocyanate chemistry .

Advanced: What methodologies enable interdisciplinary studies (e.g., computational + experimental) on this compound?

- Computational Modeling : Use DFT (e.g., Gaussian) to predict reaction transition states and compare with experimental activation energies.

- Hybrid Workflow :

- Synthesize derivatives and correlate Hammett σ values with experimental reaction rates.

- Validate computational predictions via Arrhenius plots from kinetic data.

- Data Integration : Combine MD simulations (solvent effects) with experimental NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.